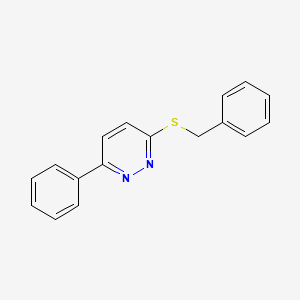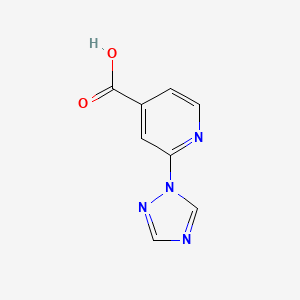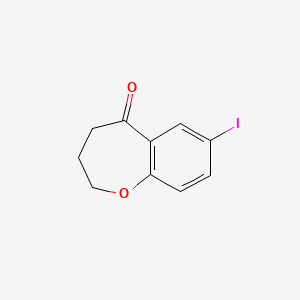
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C24H20ClN3O2S3 and its molecular weight is 514.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and evaluation of novel 4-thiazolidinones containing a benzothiazole moiety have demonstrated significant anticancer activity. A series of these compounds were synthesized and tested in vitro by the National Cancer Institute, revealing anticancer activity on several cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, one in particular showed notable activity with average logGI(50) and logTGI values, indicating its potential as a promising candidate for further anticancer research (Havrylyuk et al., 2010).
Structural and Computational Analysis
A specific derivative of thiazolidin-4-one, characterized by X-ray single crystal diffraction and theoretical investigations using HF and DFT levels of theory, demonstrated significant structural insights. This study's findings on intra- and intermolecular contacts, as well as Hirshfeld surfaces analysis, provide a deeper understanding of the compound's molecular interactions, which could be pivotal for designing drugs with enhanced efficacy and specificity (Khelloul et al., 2016).
Matrix Metalloproteinase (MMP) Inhibition
Research on 4-thiazolidinone derivatives has identified their potential in inhibiting matrix metalloproteinases (MMPs), crucial enzymes involved in tissue damage and inflammatory processes. A specific study synthesized compounds combining a benzisothiazole and 4-thiazolidinone framework, showing significant anti-inflammatory potential and the ability to inhibit MMP-9 at nanomolar levels. This suggests a promising avenue for developing new treatments for diseases characterized by excessive MMP activity, including various forms of cancer and inflammatory conditions (Incerti et al., 2018).
Benzodiazepine Receptor Agonism
A study on 4-thiazolidinone derivatives explored their role as agonists of benzodiazepine receptors, indicating their potential utility in neurological and psychiatric disorders. Some synthesized compounds exhibited considerable anticonvulsant activity in models of epilepsy, without impairing learning and memory. This research opens up possibilities for developing new therapeutic agents targeting the central nervous system, offering benefits in the treatment of conditions such as anxiety, insomnia, and seizures (Faizi et al., 2017).
Propiedades
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2S3/c25-19-10-5-4-9-17(19)14-18-15-26-23(32-18)27-21(29)11-6-12-28-22(30)20(33-24(28)31)13-16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,26,27,29)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGVDIKPMUOXNF-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)



